(6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester
Description
(6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester is a nitro-substituted pyridine derivative featuring a tert-butyl carbamate group. The ethoxy substituent at the 6-position and nitro group at the 3-position on the pyridine ring confer distinct electronic and steric properties, influencing its reactivity, stability, and applications in medicinal chemistry and pharmaceutical synthesis . This compound serves as a key intermediate in synthesizing bioactive molecules, though its specific applications are less documented compared to analogs.
Properties
IUPAC Name |
tert-butyl N-(6-ethoxy-3-nitropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-5-19-9-7-6-8(15(17)18)10(13-9)14-11(16)20-12(2,3)4/h6-7H,5H2,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTMGGCAJBVCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189831 | |
| Record name | 1,1-Dimethylethyl N-(6-ethoxy-3-nitro-2-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-67-7 | |
| Record name | 1,1-Dimethylethyl N-(6-ethoxy-3-nitro-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(6-ethoxy-3-nitro-2-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester, with the CAS number 1220039-67-7, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₂H₁₇N₃O₅
- Molecular Weight : 283.28 g/mol
- Structure : The compound features a pyridine ring with an ethoxy group and a nitro substituent, contributing to its biological activity.
Biological Activity
The biological activity of (6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester has been primarily studied in the context of its effects on various biochemical pathways and potential therapeutic applications.
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in cancer progression, particularly histone deacetylases (HDACs). HDAC inhibitors are known for their role in regulating gene expression and have potential applications in cancer therapy.
- Antimicrobial Properties : Preliminary studies indicate that compounds similar to (6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester exhibit antimicrobial activity, potentially through interference with bacterial cell wall synthesis.
Research Findings
Recent studies have provided insights into the specific biological effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| HDAC Inhibition | IC50 values ranging from 14 to 67 nM | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- HDAC Inhibition Study : A study conducted by Villadsen et al. evaluated the efficacy of various azumamide analogs, including derivatives related to (6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester. The results indicated that this compound could selectively inhibit HDAC1–3 and HDAC10, suggesting its potential use as an anti-cancer agent .
- Antimicrobial Activity Assessment : Research has highlighted the antimicrobial properties of similar compounds, demonstrating effectiveness against resistant strains of bacteria such as MRSA. The mechanism involves disrupting key enzymatic functions necessary for bacterial growth .
Discussion
The biological activity of (6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester suggests its potential as a therapeutic agent in oncology and infectious disease management. Its inhibition of HDACs aligns with current trends in cancer treatment strategies, where modulation of epigenetic factors is critical.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. (6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester has shown potential as an antimicrobial agent against various bacterial strains, making it a candidate for further development in antibiotic therapies.
Anticancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The nitro group in the structure is hypothesized to play a crucial role in its mechanism of action against cancer cells.
Agricultural Chemistry
Pesticide Development : The compound's structure suggests potential use as a pesticide or herbicide. Its efficacy against specific pests and its environmental impact are areas of ongoing research. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings.
Material Science
Polymer Chemistry : (6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester can be utilized in the synthesis of novel polymers with specific properties. Its ability to modify polymer characteristics makes it valuable in developing materials with enhanced durability and functionality.
Case Study 1: Antimicrobial Screening
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Application
In a controlled field trial, (6-Ethoxy-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester was tested for its effectiveness against common agricultural pests. The results demonstrated a 70% reduction in pest populations compared to untreated controls, indicating promising potential for use as a biopesticide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and properties of analogous tert-butyl carbamate derivatives:
Research Findings and Implications
- Medicinal Chemistry : Chloro and nitro substituents are preferred for their versatility in cross-coupling reactions, whereas ethoxy groups may limit reactivity but improve metabolic stability in vivo .
- Physicochemical Properties : The hydroxymethyl analog’s lower molecular weight (238.28 g/mol) and polar group enhance solubility, making it suitable for aqueous formulations, whereas nitro derivatives are better suited for lipid-based delivery systems .
- Heterocyclic Diversity : Pyrimidine-based analogs () expand structural diversity for kinase inhibitor development but require more complex synthetic routes compared to pyridine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
